(5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Description
(5-Bromo-2-furyl)[3,4-dihydro-1(2H)-quinolinyl]methanone is a heterocyclic organic compound featuring a dihydroquinoline core linked to a 5-bromo-2-furyl group via a methanone bridge. This structure combines aromatic, electron-deficient (quinoline), and electron-rich (furan) systems, which may confer unique reactivity and biological activity.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-13-8-7-12(18-13)14(17)16-9-3-5-10-4-1-2-6-11(10)16/h1-2,4,6-8H,3,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAQSKYIXMEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
The compound (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is of significant interest in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by scientific findings and documented case studies.
Structure and Characteristics
The compound features a fused structure combining both furan and quinoline moieties, which contributes to its unique chemical properties. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit promising antimicrobial properties. A study demonstrated that modifications at the bromine position significantly enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines, suggesting a mechanism involving the inhibition of specific signaling pathways related to cell proliferation .
Neuroprotective Effects
Recent studies indicate that compounds similar to this compound may exhibit neuroprotective effects. Research on animal models has suggested that these compounds can mitigate oxidative stress and inflammation in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods and Yields
| Synthesis Method | Conditions | Yield (%) |
|---|---|---|
| Condensation | Acidic medium, reflux | 75-85 |
| Cyclization | Basic conditions, 24 hours | 60-70 |
Case Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, various derivatives of this compound were tested against several bacterial strains. The study concluded that specific modifications at the furan ring significantly improved antimicrobial efficacy, highlighting the importance of structural variations in drug design .
Case Study 2: Cancer Cell Line Study
A series of experiments were conducted using human breast cancer cell lines to evaluate the anticancer properties of the compound. Results indicated that compounds with a bromine substituent at the 5-position exhibited higher cytotoxicity compared to their non-brominated counterparts, suggesting a critical role for halogenation in enhancing biological activity .
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to alterations in their function. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Quinoline Derivatives with Halogen Substituents
- (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone Differences: Replaces the furyl group with a cyclohexyl moiety.
- [2-(2-Chlorophenyl)-4-quinolyl][6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone Differences: Features a chlorophenyl group and a fluorine atom.
Brominated Heterocycles
- (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone Differences: Contains a chlorophenyl-methoxyphenyl system instead of dihydroquinoline-furyl. Impact: The methoxy group improves solubility in polar solvents, a property the furyl-containing compound may lack due to its non-polar furan ring .
- 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline Differences: Substitutes the methanone-furyl group with an aniline moiety. Impact: The aniline group introduces hydrogen-bonding capability, which may enhance interactions with DNA or proteins in anticancer applications .
Functional Group Variations
Methanone-Linked Compounds
- (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone Differences: Replaces the dihydroquinoline-furyl system with a hydroxylated biphenyl system.
- (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Differences: Uses a benzofuran-dichlorophenyl framework.
Table 1: Key Properties of Selected Analogues
LogP : Predicted using fragment-based methods.
Research Findings and Uniqueness
- Reactivity: The bromine atom in the target compound facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with brominated quinoline derivatives but less explored in furan-containing analogues .
- The furyl group may modulate toxicity profiles compared to chlorinated or fluorinated analogues.
- Solubility and Stability : The furyl group may reduce aqueous solubility compared to methoxy or hydroxylated analogues but could improve metabolic stability due to reduced oxidative metabolism .
Biological Activity
The compound (5-BROMO-2-FURYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a derivative of quinoline and furan that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
The molecular formula of this compound is with a molecular weight of approximately 270.12 g/mol. The structure features a bromine atom attached to a furan ring and a quinoline moiety, which are known for their diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrN₁O₂ |
| Molecular Weight | 270.12 g/mol |
| CAS Number | 1109230-25-2 |
| Melting Point | Not available |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the quinoline structure have shown efficacy against various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (HeLa and A549), it was found that some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. The presence of electron-withdrawing groups such as bromine enhanced the activity by increasing the lipophilicity and bioavailability of the compounds .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research indicates that derivatives with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the furan and quinoline rings significantly influence biological activity. For example, substituting different halogens or functional groups can enhance anticancer or antimicrobial efficacy. The presence of bromine at the 5-position of the furan ring has been particularly noted for its role in increasing potency against various cell lines .
Q & A
Q. Key Challenges :
- Bromine stability under coupling conditions may require inert atmospheres.
- Residual palladium removal: Treat with activated charcoal or specialized resins.
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
Q. Methodological Answer :
- NMR Analysis :
- HRMS : Exact mass calculation (C₁₄H₁₁BrN₂O₂) to confirm molecular ion [M+H]⁺ at m/z 327.9972 .
- X-ray Crystallography : Resolve stereochemical ambiguities; compare with Cambridge Structural Database entries for related dihydroquinoline derivatives .
Basic Question: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- Hazards : Classified as harmful if swallowed (H302) based on structurally similar ketones .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : If ingested, rinse mouth and seek medical attention. For skin contact, wash with soap and water for 15 minutes .
Advanced Question: How does stereochemistry at the dihydroquinoline ring affect biological activity, and what computational tools can predict binding interactions?
Q. Methodological Answer :
Q. Methodological Answer :
- Substituent Variation :
- Biological Testing :
Q. Methodological Answer :
- Stress Testing : Expose the compound to:
- Analytics : Use LC-MS to identify degradation products (e.g., demethylation, furan ring oxidation). Quantify stability with Arrhenius kinetics modeling .
Advanced Question: What crystallographic challenges arise for this compound, and how are they addressed?
Q. Methodological Answer :
- Challenges :
- Polymorphism due to flexible dihydroquinoline ring.
- Weak diffraction from bromine atoms.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
